4-Methoxynaphthalene-1-carbothioamide
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Overview
Description
4-Methoxynaphthalene-1-carbothioamide is an organic compound with the molecular formula C₁₂H₁₁NOS. It is characterized by a naphthalene ring substituted with a methoxy group at the 4-position and a carbothioamide group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-carbothioamide typically involves the reaction of 4-methoxynaphthalene with thioamide derivatives under specific conditions. One common method is the reaction of 4-methoxynaphthalene with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalene-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can produce thioamide derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Methoxynaphthalene-1-carbothioamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxynaphthalene-1-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Methoxynaphthalene-1-carboxylic acid
4-Methoxynaphthalene-1-sulfonic acid
4-Methoxynaphthalene-1-sulfonyl chloride
Properties
CAS No. |
62677-60-5 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methoxynaphthalene-1-carbothioamide |
InChI |
InChI=1S/C12H11NOS/c1-14-11-7-6-10(12(13)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,15) |
InChI Key |
DALJDFTXYDRWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
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